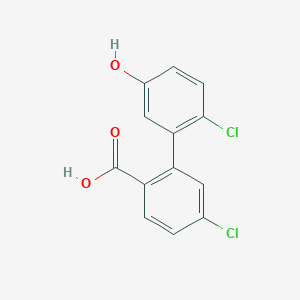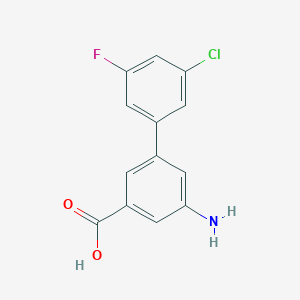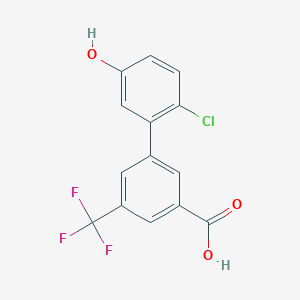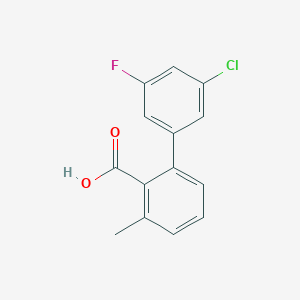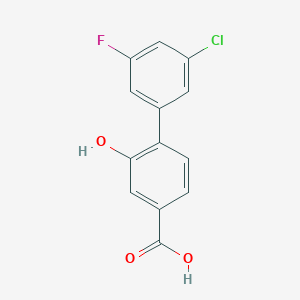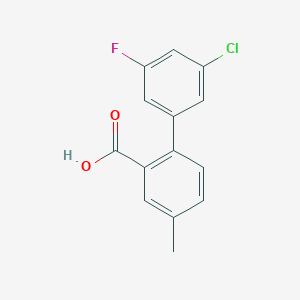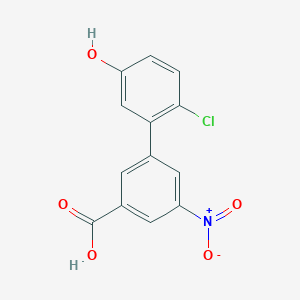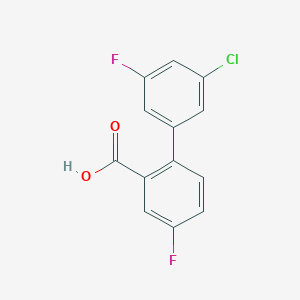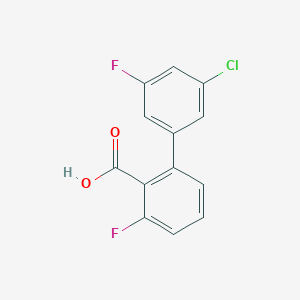
3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid, 95% (3-CFBA-95%) is an organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 3-CFBA-95% has been studied extensively in recent years due to its unique properties and potential uses in various research and industrial settings.
Applications De Recherche Scientifique
3-CFBA-95% is widely used in scientific research applications due to its unique properties. It has been used as a substrate in enzyme inhibition studies, as a reagent for the synthesis of organic compounds, and as a fluorescent probe for the detection of small molecules. It has also been used in the synthesis of pharmaceuticals and as a catalyst for the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 3-CFBA-95% is not yet fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of various compounds, including drugs and hormones. It has also been shown to have antioxidant activity, which may be beneficial in certain applications.
Biochemical and Physiological Effects
3-CFBA-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and hormones, and it has also been shown to have antioxidant activity. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-CFBA-95% has several advantages for laboratory experiments. It is relatively stable and easy to synthesize, and it can be used as a reagent for the synthesis of organic compounds. It is also relatively non-toxic and has a wide range of applications. However, it can be difficult to purify due to its low solubility in organic solvents, and it can be difficult to detect fluorescence due to its low fluorescence quantum yield.
Orientations Futures
The potential applications of 3-CFBA-95% are numerous, and there are many potential future directions for research. These include further studies of its mechanism of action, its potential therapeutic applications, and its use in the synthesis of novel compounds. In addition, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could lead to new and exciting applications.
Méthodes De Synthèse
3-CFBA-95% can be synthesized by a variety of methods, including the reaction of 3-chloro-5-fluorobenzoic acid with fluorobenzene in the presence of a base and a catalyst. The reaction is typically carried out in a polar solvent such as acetonitrile at room temperature. The product is purified by recrystallization from a mixture of methanol and water. The purity of the product can be further increased by using a preparative HPLC.
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-2-8(4-12(16)6-10)7-1-9(13(17)18)5-11(15)3-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJJMMDSIUWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690511 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-67-8 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

